

Application Notes and Protocols for Betaxolol-d5 in Pharmacokinetic and Metabolism Studies

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Compound of Interest

Compound Name: Betaxolol-d5

Cat. No.: B562735

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These application notes provide a comprehensive overview of the use of **Betaxolol-d5** as an internal standard for the quantitative analysis of betaxolol in biological matrices. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with key pharmacokinetic data and a summary of betaxolol's metabolic pathways.

Introduction

Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing regimens and ensuring safety and efficacy. Stable isotope-labeled internal standards, such as **Betaxolol-d5**, are essential for accurate and precise quantification of the parent drug in biological samples by correcting for matrix effects and variations during sample processing and analysis.

Pharmacokinetics of Betaxolol

Betaxolol is well-absorbed after oral administration, with a bioavailability of approximately 89%. [1][2] It is primarily metabolized in the liver, with only about 15-20% of the dose excreted unchanged in the urine. [1][2] The mean elimination half-life ranges from 14 to 22 hours. [1]

Table 1: Pharmacokinetic Parameters of Betaxolol in Healthy Adults

Parameter	Value	Reference
Bioavailability (Oral)	89% ± 5%	[1]
Tmax (Oral)	1.5 - 6 hours	[1]
Elimination Half-life	14 - 22 hours	[1][2]
Protein Binding	~50%	[1]
Volume of Distribution	342 ± 62 L	[3]
Clearance	15.6 ± 4.4 L/h	[3]

Metabolism of Betaxolol

The primary route of betaxolol metabolism is through hepatic oxidation. The main metabolic pathways include hydroxylation of the aromatic ring and cleavage of the ether linkage. Betaxolol is a minor substrate of cytochrome P450 (CYP) enzymes CYP1A2 and CYP2D6.[1] The major metabolites are α -hydroxybetaxolol and an acidic metabolite formed by the elimination of the isopropylamino group.[4][5] These metabolites are largely inactive and are excreted in the urine along with the parent drug.[1] Following oral administration, over 80% of the dose is recovered in the urine as betaxolol and its metabolites.[1]

Table 2: Urinary Excretion of Betaxolol and its Metabolites after a 10 mg Intravenous Dose in Healthy Male Subjects (0-48 hours)

Compound	% of Administered Dose Excreted in Urine (Mean ± SD)	Reference
Betaxolol	17.1 ± 6.2	[5]
α -hydroxybetaxolol	0.4 ± 0.1	[5]
Acid Metabolite	14.5 ± 3.7	[5]

Experimental Protocols

Protocol 1: Quantification of Betaxolol in Human Plasma using LC-MS/MS with **Betaxolol-d5** as an Internal Standard

This protocol describes a validated method for the determination of betaxolol in human plasma.

1. Materials and Reagents

- Betaxolol and **Betaxolol-d5** reference standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betaxolol and **Betaxolol-d5** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Betaxolol stock solution with 50:50 (v/v) methanol:water to create calibration standards.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **Betaxolol-d5** stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
- Add 10 µL of the IS working solution (100 ng/mL **Betaxolol-d5**) to all tubes except for the blank plasma.
- Vortex mix for 10 seconds.

- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 5-10 μ L) into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

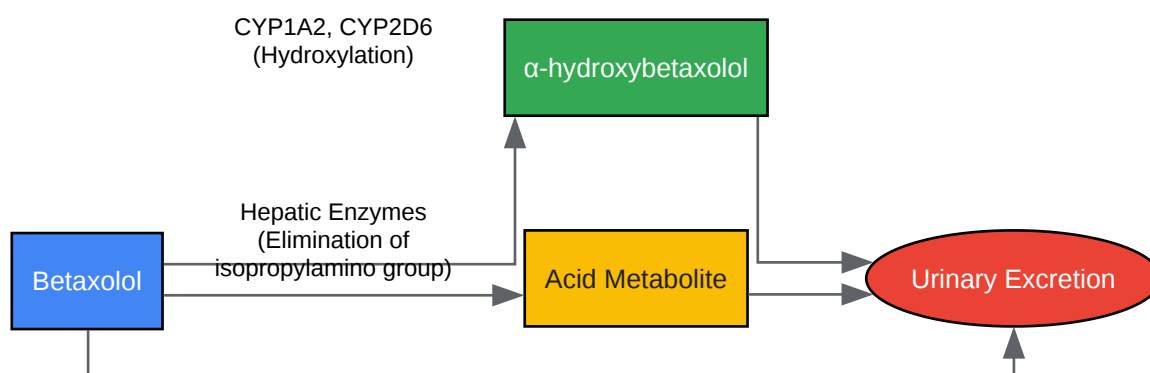
- Liquid Chromatography (LC)
 - Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS)
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Betaxolol: m/z 308.2 \rightarrow 116.1
 - **Betaxolol-d5**: m/z 313.2 \rightarrow 121.1

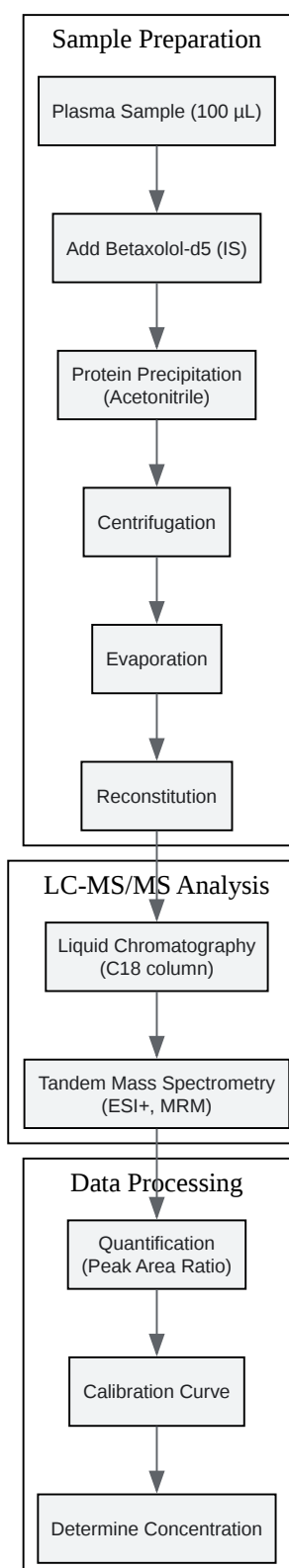
- Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis

- Quantify betaxolol concentrations using the peak area ratio of the analyte to the internal standard (**Betaxolol-d5**).
- Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

Visualizations





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